molecular formula C22H16Cl2N2OS2 B12460678 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide

Cat. No.: B12460678
M. Wt: 459.4 g/mol
InChI Key: ZGTYRNLOJKNEIG-UHFFFAOYSA-N
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Description

N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a dichlorophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE typically involves the following steps:

    Formation of the Benzothiazole Moiety: This is achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Phenyl Group: The benzothiazole derivative is then reacted with a halogenated phenyl compound in the presence of a base to form the desired phenyl-substituted benzothiazole.

    Introduction of the Dichlorophenylmethylsulfanyl Group: This step involves the reaction of the phenyl-substituted benzothiazole with a dichlorophenylmethylsulfanyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve the same synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dichlorophenylmethylsulfanyl group.

    Reduction: Reduction reactions can occur at the benzothiazole moiety, potentially converting it to a benzothiazoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include benzothiazoline derivatives.

    Substitution: Products will vary depending on the nucleophile used but may include substituted benzothiazole derivatives.

Scientific Research Applications

N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE involves its interaction with bacterial cell membranes and enzymes. The benzothiazole moiety is known to interfere with bacterial DNA synthesis, while the dichlorophenylmethylsulfanyl group enhances its binding affinity to bacterial proteins, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYLACETAMIDE: Lacks the dichlorophenylmethylsulfanyl group, resulting in different biological activity.

    2-(2,4-DICHLOROPHENYL)-1,3-BENZOTHIAZOLE: Lacks the acetamide linkage, affecting its solubility and reactivity.

Uniqueness

N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is unique due to its combination of a benzothiazole moiety with a dichlorophenylmethylsulfanyl group, which imparts specific antibacterial properties and enhances its binding affinity to bacterial targets .

Properties

Molecular Formula

C22H16Cl2N2OS2

Molecular Weight

459.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,4-dichlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C22H16Cl2N2OS2/c23-16-9-8-15(18(24)11-16)12-28-13-21(27)25-17-5-3-4-14(10-17)22-26-19-6-1-2-7-20(19)29-22/h1-11H,12-13H2,(H,25,27)

InChI Key

ZGTYRNLOJKNEIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CSCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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